molecular formula C20H35NO B4892131 6-(4-tert-butylphenoxy)-N,N-diethylhexan-1-amine

6-(4-tert-butylphenoxy)-N,N-diethylhexan-1-amine

Cat. No.: B4892131
M. Wt: 305.5 g/mol
InChI Key: AOGBEKRVIFRRPS-UHFFFAOYSA-N
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Description

6-(4-tert-butylphenoxy)-N,N-diethylhexan-1-amine is an organic compound that features a tert-butylphenoxy group attached to a hexan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-tert-butylphenoxy)-N,N-diethylhexan-1-amine typically involves the reaction of 4-tert-butylphenol with N,N-diethylhexan-1-amine under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-(4-tert-butylphenoxy)-N,N-diethylhexan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxyl derivatives, while substitution reactions can produce various phenoxy-substituted compounds .

Scientific Research Applications

6-(4-tert-butylphenoxy)-N,N-diethylhexan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-(4-tert-butylphenoxy)-N,N-diethylhexan-1-amine involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The compound may also influence cellular pathways by altering the function of key proteins and signaling molecules .

Comparison with Similar Compounds

Similar Compounds

    4-tert-butylphenol: Shares the tert-butylphenoxy group but lacks the hexan-1-amine backbone.

    N,N-diethylhexan-1-amine: Contains the hexan-1-amine backbone but lacks the phenoxy group.

    1,6,7,12-tetrakis(4-tert-butylphenoxy)-N,N′-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide: A more complex compound with multiple tert-butylphenoxy groups.

Uniqueness

6-(4-tert-butylphenoxy)-N,N-diethylhexan-1-amine is unique due to its specific combination of a tert-butylphenoxy group and a hexan-1-amine backbone. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

6-(4-tert-butylphenoxy)-N,N-diethylhexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO/c1-6-21(7-2)16-10-8-9-11-17-22-19-14-12-18(13-15-19)20(3,4)5/h12-15H,6-11,16-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGBEKRVIFRRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCCCOC1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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